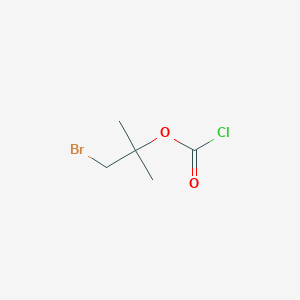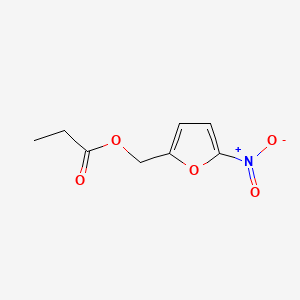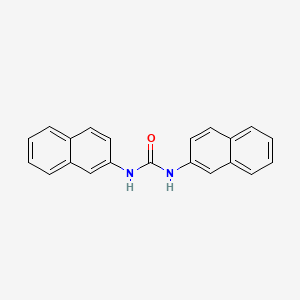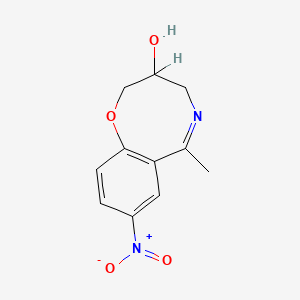![molecular formula C12H23N3 B14697265 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane CAS No. 23989-25-5](/img/structure/B14697265.png)
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,13-Triazadispiro[415~7~3~5~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane are not well-documented, suggesting that this compound may still be in the research and development phase. Large-scale synthesis would likely require the development of efficient and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
1,3,13-Triazadispiro[415~7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, although further research is needed.
Industry: It may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through unique binding modes. Further studies are required to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A linear alkane with a simpler structure.
1,3,4-Thiadiazolines: Compounds with a similar spirocyclic core but different functional groups.
Uniqueness
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane is unique due to its triazadispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
23989-25-5 |
|---|---|
Molecular Formula |
C12H23N3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2,4,13-triazadispiro[4.1.57.35]pentadecane |
InChI |
InChI=1S/C12H23N3/c1-2-4-11(5-3-1)8-12(6-7-14-11)9-13-10-15-12/h13-15H,1-10H2 |
InChI Key |
KZCKCFBYBOCPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3(CCN2)CNCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)







![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)

![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
